Product packaging for dihydrogen phosphate;tetraethylazanium(Cat. No.:CAS No. 71494-19-4)

dihydrogen phosphate;tetraethylazanium

Cat. No.: B12096246
CAS No.: 71494-19-4
M. Wt: 227.24 g/mol
InChI Key: DLPMOMUTOGVWOH-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Research

Quaternary ammonium salts, often referred to as "quats," are organic compounds with the general formula R₄N⁺X⁻, where R represents an alkyl or aryl group. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the nitrogen center in a quaternary ammonium cation is permanently charged, regardless of the pH of the solution. wikipedia.org This permanent charge imparts specific properties, making them valuable as phase-transfer catalysts, electrolytes, and surfactants. wikipedia.org Their ability to solubilize anions in organic solvents has made them indispensable in various synthetic and analytical applications. The synthesis of quaternary ammonium salts is typically achieved through the alkylation of tertiary amines. wikipedia.org

Significance of Dihydrogen Phosphate (B84403) Anion in Anion Chemistry

The dihydrogen phosphate anion (H₂PO₄⁻) is a crucial component in both chemical and biological systems. Derived from phosphoric acid, this anion can act as both a hydrogen bond donor and acceptor, enabling the formation of extended supramolecular structures. rsc.org This characteristic is fundamental to its role in crystal engineering, where it can direct the assembly of complex architectures. rsc.orgnih.gov In biological contexts, the dihydrogen phosphate anion is a key player in buffering systems, helping to maintain physiological pH. rsc.org Its presence is also vital in the structure of nucleic acids and as a participant in numerous enzymatic reactions.

Scope and Classification of Quaternary Ammonium Dihydrogen Phosphates

The combination of various quaternary ammonium cations with the dihydrogen phosphate anion gives rise to a broad family of salts, each with its own distinct properties. These can be broadly classified based on the structure of the cation.

Detailed scientific literature specifically characterizing tetraethylazanium dihydrogen phosphate, also known as tetraethylammonium (B1195904) dihydrogen phosphate, is limited. However, general synthetic routes for tetraethylammonium (TEA) salts involve the reaction of triethylamine (B128534) with an ethyl halide. wikipedia.org The resulting tetraethylammonium cation can then be paired with the dihydrogen phosphate anion through a metathesis reaction. While a PubChem entry for tetraethylammonium phosphate exists, extensive experimental data on its properties remains scarce. nih.gov

Similarly, information regarding its direct derivatives, such as bis phosphoric acid adducts, is not widely available in published research. The term "bis" could imply a 2:1 stoichiometric ratio of the tetraethylammonium cation to a phosphate species or an adduct containing two phosphoric acid molecules. Further investigation is required to elucidate the precise nature and properties of such compounds.

In contrast to tetraethylazanium dihydrogen phosphate, several other quaternary ammonium dihydrogen phosphates have been more extensively studied. These related compounds offer valuable insights into the structure-property relationships within this class of materials.

Tetramethylammonium (B1211777) Dihydrogen Phosphate: This compound, with the chemical formula [(CH₃)₄N]H₂PO₄, has been synthesized and its crystal structure determined. rsc.orgnih.gov Research has shown that tetramethylammonium dihydrogen phosphate hemihydrate crystallizes in the monoclinic system, with the dihydrogen phosphate anions forming infinite chains through hydrogen bonding. rsc.orgnih.gov

Tetrabutylammonium (B224687) Dihydrogen Phosphate: As a larger analogue, tetrabutylammonium dihydrogen phosphate (TBADP) is noted for its high solubility in polar aprotic solvents. It is frequently utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to enhance the separation of acidic analytes. spectrumchemical.com Its bulky cation also allows it to act as a structure-directing agent in the synthesis of complex molecular architectures.

Diethylammonium Dihydrogen Phosphate: This compound, with the chemical formula [(C₂H₅)₂NH₂]H₂PO₄, is recognized as a phosphitylating agent and is used in organic synthesis. frontiersin.org

Choline (B1196258) Dihydrogen Phosphate: Choline, an essential nutrient, can form a dihydrogen phosphate salt. Choline dihydrogen phosphate has been investigated for its potential to stabilize proteins and other biomolecules, such as DNA. wikipedia.orgnih.govdrugbank.com It has been shown to enhance the thermal stability of proteins and has applications in biotechnology. drugbank.com

Below is a table summarizing key information for these related compounds.

Compound NameChemical FormulaCAS NumberKey Research Findings
Tetramethylammonium Dihydrogen Phosphate[(CH₃)₄N]H₂PO₄40768-19-2Crystal structure has been determined; forms hydrogen-bonded anion chains. rsc.orgnih.gov
Tetrabutylammonium Dihydrogen Phosphate[(C₄H₉)₄N]H₂PO₄5574-97-0Used as an ion-pairing reagent in HPLC and as a structure-directing agent. spectrumchemical.com
Diethylammonium Dihydrogen Phosphate[(C₂H₅)₂NH₂]H₂PO₄68109-72-8Employed as a phosphitylating agent in organic synthesis. frontiersin.org
Choline Dihydrogen Phosphate[(CH₃)₃N(CH₂CH₂OH)]H₂PO₄83846-92-8Stabilizes proteins and other biomolecules; enhances thermal stability. wikipedia.orgnih.govdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22NO4P B12096246 dihydrogen phosphate;tetraethylazanium CAS No. 71494-19-4

Properties

CAS No.

71494-19-4

Molecular Formula

C8H22NO4P

Molecular Weight

227.24 g/mol

IUPAC Name

dihydrogen phosphate;tetraethylazanium

InChI

InChI=1S/C8H20N.H3O4P/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

DLPMOMUTOGVWOH-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC.OP(=O)(O)[O-]

Origin of Product

United States

Synthesis and Preparation Methodologies

Synthetic Routes for Tetraethylazanium Dihydrogen Phosphate (B84403)

Two primary methods for the synthesis of tetraethylazanium dihydrogen phosphate are crystallization from solution and the direct reaction of tetraethylazanium compounds with phosphoric acid.

One established method for obtaining single crystals of tetraethylammonium (B1195904) dihydrogenmonophosphate is through the slow evaporation of a solution at room temperature. A study detailed the growth of single crystals of tetraethylammonium dihydrogenmonophosphate bis trihydrogenmonophosphate, [CH₃CH₂]₄N⁺(H₂PO₄)(H₃PO₄)₂, by this technique. scirp.org The resulting crystals were characterized by various analytical methods, including IR, Raman, and single-crystal X-ray diffraction, which confirmed their monoclinic crystal system. scirp.org

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.765 (2)
b (Å)16.531 (4)
c (Å)14.843 (2)
β (°)100.99 (2)
Z4

Table 1: Crystallographic data for tetraethylammonium dihydrogenmonophosphate bis trihydrogenmonophosphate. scirp.org

A common and versatile method for preparing tetraethylazanium dihydrogen phosphate involves the neutralization reaction between a tetraethylazanium base, such as tetraethylazanium hydroxide (B78521), and phosphoric acid. rsc.org This acid-base reaction is a straightforward approach to yield the desired salt and water.

The initial step often involves the synthesis of a tetraethylammonium halide salt, typically by the reaction of triethylamine (B128534) with an ethyl halide. wikipedia.org For instance, tetraethylammonium bromide can be synthesized from triethylamine and ethyl bromide. This halide salt can then be converted to tetraethylammonium hydroxide through methods like salt metathesis using a hydroxide-loaded ion exchange column or by reacting it with silver oxide. rsc.org

The subsequent neutralization with phosphoric acid (H₃PO₄) should be carried out in a controlled manner to ensure the formation of the dihydrogen phosphate salt. The stoichiometry of the reactants is crucial. An equimolar reaction between tetraethylammonium hydroxide and phosphoric acid will yield tetraethylazanium dihydrogen phosphate.

H₃PO₄(aq) + (C₂H₅)₄NOH(aq) → (C₂H₅)₄NH₂PO₄(aq) + H₂O(l) rsc.org

A similar neutralization process is employed for the synthesis of ammonium (B1175870) dihydrogen phosphate, where dilute ammonia (B1221849) solution is neutralized by dilute phosphoric acid. rsc.org

Reactant 1 Reactant 2 Product
Tetraethylammonium HydroxidePhosphoric AcidTetraethylazanium Dihydrogen Phosphate
Triethylamine & Ethyl Halide-Tetraethylammonium Halide (Intermediate)

Table 2: Reactants for the synthesis of tetraethylazanium dihydrogen phosphate.

Purification Strategies (e.g., recrystallization procedures)

Purification of the synthesized tetraethylazanium dihydrogen phosphate is essential to obtain a product with high purity, which is critical for many of its applications. Recrystallization is a widely used and effective technique for this purpose. The choice of solvent is paramount for a successful recrystallization process.

For analogous compounds like tetramethylammonium (B1211777) dihydrogen phosphate, recrystallization from a methanol (B129727) solution has been reported to yield pure crystals. researchgate.net The general principle of recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization. The impurities, which are either insoluble in the hot solvent or present in smaller quantities, remain in the solution.

The selection of an appropriate solvent system is guided by the solubility of the compound. For tetra-alkylammonium salts, a mixture of solvents can also be effective. For example, an ethanol/water mixture is often used for the recrystallization of tetrabutylammonium (B224687) chloride. mdpi.com The process typically involves dissolving the crude salt in the solvent mixture, potentially treating the solution with activated charcoal to remove colored impurities, followed by filtration and slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration and dried.

Purification Method Key Considerations Example Solvent (for analogous compounds)
RecrystallizationSolvent selection, temperature gradientMethanol, Ethanol/Water mixture

Table 3: Purification strategies for tetraethylazanium dihydrogen phosphate.

Preparation of Functionalized Materials utilizing Quaternary Ammonium Dihydrogen Phosphates

Quaternary ammonium salts, including tetraethylazanium compounds, play a significant role as structure-directing agents (SDAs) in the synthesis of various functional materials, particularly zeolites. wikipedia.orgmdpi.comacs.org Zeolites are crystalline aluminosilicates with a porous structure, making them valuable in catalysis and separation processes.

The tetraethylammonium cation (TEA⁺) has been specifically used in the synthesis of high-silica zeolites, such as zeolite beta. wikipedia.orgacs.org In this process, the TEA⁺ cation acts as a template around which the aluminosilicate (B74896) framework of the zeolite grows under hydrothermal conditions. The organic cation directs the formation of the specific porous structure of the zeolite. After the synthesis, the organic template is typically removed by calcination, leaving behind the porous inorganic framework.

The synthesis of zeolite beta using tetraethylammonium hydroxide (TEAOH) as the SDA involves preparing a synthesis mixture with a specific molar composition of silica, alumina, TEAOH, and water. This mixture is then subjected to hydrothermal treatment, leading to the crystallization of the zeolite. acs.org

Furthermore, quaternary ammonium phosphates can be incorporated into polymers to create functional materials with specific properties. For instance, polymers containing phosphorus groups are of interest for their potential applications in biotechnology and as flame-retardant materials. While specific examples utilizing tetraethylazanium dihydrogen phosphate are not abundant in the literature, the principles of incorporating ionic species into polymer matrices are well-established.

Material Role of Quaternary Ammonium Dihydrogen Phosphate Resulting Properties/Application
Zeolite BetaStructure-Directing Agent (SDA)Crystalline microporous material for catalysis and separation
Functional PolymersIonic componentPotential for flame retardancy, modified biocompatibility

Table 4: Applications of quaternary ammonium dihydrogen phosphates in functional materials.

Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been the pivotal technique in determining the precise three-dimensional structure of tetraethylammonium (B1195904) dihydrogen phosphate (B84403) compounds. A notable study on single crystals of tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid), [N(C₂H₅)₄]⁺[H₂PO₄]⁻·2(H₃PO₄), provides a comprehensive crystallographic dataset for a closely related complex. scirp.orgresearchgate.net

The analysis of diffraction data for tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid) revealed that it crystallizes in the monoclinic system . scirp.org The specific space group was determined to be P2₁/c . scirp.org This space group indicates a center of symmetry and a screw axis, which are fundamental symmetry operations that define the arrangement of the constituent ions in the crystal lattice.

The determined unit cell parameters for this compound are as follows:

a = 7.765(2) Å

b = 16.531(4) Å

c = 14.843(2) Å

β = 100.99(2)°

Z = 4 (number of formula units per unit cell) scirp.org

Crystallographic Data for Tetraethylammonium Dihydrogenmonophosphate Bis(phosphoric Acid)

ParameterValueReference
Crystal SystemMonoclinic scirp.org
Space GroupP2₁/c scirp.org
a (Å)7.765(2) scirp.org
b (Å)16.531(4) scirp.org
c (Å)14.843(2) scirp.org
β (°)100.99(2) scirp.org
Volume (ų)1868.9(6) scirp.org
Z4 scirp.org

The crystal structure reveals a sophisticated arrangement where the tetraethylammonium cations are situated between layers of phosphate groups. scirp.org The anionic framework is constructed from H₂PO₄⁻ and H₃PO₄ tetrahedra linked by strong O—H···O hydrogen bonds. scirp.orgresearchgate.net This extensive hydrogen-bonding network is the dominant feature of the crystal structure, creating a robust assembly. The tetraethylammonium cations are positioned in the cavities within this anionic framework, with their ethyl groups exhibiting expected tetrahedral geometry around the central nitrogen atom. The interaction between the organic cations and the inorganic phosphate layers is primarily mediated by C—H···O hydrogen bonds and van der Waals forces. researchgate.net

The structural model for tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid) was refined using the direct method. scirp.org The refinement converged to a final R-value of 0.0342 and a weighted R-value (Rw) of 0.107 for 3239 independent reflections. scirp.org These low R-values indicate a high degree of accuracy and a good fit between the experimental diffraction data and the proposed crystal structure model.

Refinement Details

ParameterValueReference
Refinement methodDirect method scirp.org
Number of independent reflections3239 scirp.org
Final R-value0.0342 scirp.org
Final Rw-value0.107 scirp.org

Molecular Packing and Network Architectures

The supramolecular assembly of dihydrogen phosphate;tetraethylazanium in the solid state is characterized by well-defined network architectures, which are a direct consequence of the directional nature of hydrogen bonding.

A prominent feature of the crystal structure of tetraethylammonium dihydrogenmonophosphate bis(phosphoric acid) is the formation of infinite, parallel two-dimensional planes. scirp.orgresearchgate.net These layers are composed of H₂PO₄⁻ and H₃PO₄ tetrahedra that are interconnected through a network of strong hydrogen bonds. The tetraethylammonium cations are located between these anionic sheets. scirp.org The layers are held together by van der Waals interactions, as there are no other direct contacts between them. scirp.org This layered arrangement is a common structural motif in organic-inorganic hybrid phosphate materials.

While the predominant structural feature in the studied tetraethylammonium dihydrogen phosphate compound is a two-dimensional layered network, the formation of one-dimensional hydrogen-bonded chains is a frequently observed phenomenon in the crystal structures of other organic dihydrogen phosphate salts. researchgate.netresearchgate.net In these related compounds, the dihydrogen phosphate anions often link together via O—H···O hydrogen bonds to form infinite chains. These chains then serve as the backbone of the crystal structure, with the organic cations situated between them, providing further stability through additional hydrogen bonds and other intermolecular forces. Although the primary description for the tetraethylammonium compound is that of a 2D network, it is conceivable that within these layers, one-dimensional chain-like motifs of hydrogen-bonded phosphate groups exist as fundamental building blocks.

Conformational Analysis of Cationic and Anionic Components in Crystal Structures

Single crystal X-ray diffraction studies of a related compound, tetraethylammonium dihydrogenmonophosphate bis phosphoric acid, provide detailed insights into the geometry of the constituent ions. researchgate.netscirp.org The structure consists of two-dimensional planes built from H₂PO₄⁻ and H₃PO₄ tetrahedra, with the [TEA]⁺ cations situated between these layers. researchgate.netscirp.org The layers are held together by strong O-H···O hydrogen bonds, while the cations are linked to the anionic layers through C-H···O hydrogen bonds. researchgate.net

Tetraethylammonium Cation ([TEA]⁺): The tetraethylammonium cation typically adopts a conformation with approximate S₄ symmetry. The central nitrogen atom is tetrahedrally coordinated to the four ethyl groups. The ethyl chains themselves can exhibit some conformational flexibility, but they generally extend away from the central nitrogen atom to minimize steric hindrance. The arrangement of the [TEA]⁺ cations within the crystal lattice is such that they are positioned to effectively balance the charge of the anionic layers, and their C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the phosphate anions. researchgate.net

Dihydrogen Phosphate Anion (H₂PO₄⁻): The dihydrogen phosphate anion is tetrahedral. researchgate.net As a result of its ability to act as both a hydrogen bond donor (with its two -OH groups) and a hydrogen bond acceptor (with its two P=O and P-OH oxygen atoms), it readily forms extensive hydrogen-bonding networks. nih.gov In the solid state, these anions are rarely found as isolated monomers but instead aggregate into dimers, chains, layers, or three-dimensional frameworks. acs.orgnih.gov In the structure of tetraethylammonium dihydrogenmonophosphate bis phosphoric acid, the H₂PO₄⁻ anions are integral components of the anionic sheets, linked to neighboring phosphate groups through a series of O-H···O hydrogen bonds. researchgate.netscirp.org

The precise bond lengths and angles of both the cation and anion are determined by the crystalline environment and the forces acting upon them, including the aforementioned hydrogen bonds and van der Waals interactions.

Table 2: Crystallographic Data for a Tetraethylammonium Dihydrogen Phosphate Compound

Parameter Value Reference
Crystal System Monoclinic researchgate.netscirp.org
Space Group P2₁/c researchgate.netscirp.org
a (Å) 7.765 (2) researchgate.netscirp.org
b (Å) 16.531 (4) researchgate.netscirp.org
c (Å) 14.843 (2) researchgate.netscirp.org
β (°) 100.99 (2) researchgate.netscirp.org
Z 4 researchgate.netscirp.org

Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within the tetraethylammonium (B1195904) dihydrogen phosphate (B84403) salt. These methods are crucial for identifying functional groups and understanding the interactions between the tetraethylammonium cation and the dihydrogen phosphate anion.

The infrared spectrum of tetraethylammonium dihydrogen phosphate reveals characteristic absorption bands corresponding to the vibrations of both the cation and the anion. A study of a related compound, tetraethylammonium dihydrogenmonophosphate bis phosphoric acid, provides significant insight into the expected vibrational modes. rsc.org The IR spectrum for this complex was recorded in the 400–4000 cm⁻¹ range using a KBr pellet. rsc.org

The vibrations of the dihydrogen phosphate (H₂PO₄⁻) anion are particularly prominent. These include the stretching and bending modes of the P-O, P-OH, and O-H groups. The presence of strong hydrogen bonds within the crystal lattice, involving the dihydrogen phosphate anions and phosphoric acid molecules in the complex salt, significantly influences the positions and shapes of these bands. rsc.org

The tetraethylammonium cation, (C₂H₅)₄N⁺, also exhibits a series of characteristic absorption bands. These are primarily due to the stretching and bending vibrations of the C-H bonds in the ethyl groups and the C-N bonds of the quaternary ammonium (B1175870) core.

A detailed assignment of the observed IR bands is presented in the table below, based on the analysis of the tetraethylammonium dihydrogenmonophosphate bis phosphoric acid complex. rsc.org

Interactive Data Table: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Assignment
3400 - 2800 ν(O-H) and ν(C-H)
1630 δ(O-H)
1480 - 1380 δ(C-H) of CH₂ and CH₃ groups
1170 νₐₛ(PO₂)
1080 νₛ(PO₂)
940 ν(P-(OH)₂)
530 δ(PO₂)

Note: The data is derived from a study on tetraethylammonium dihydrogenmonophosphate bis phosphoric acid. rsc.org ν = stretching, δ = bending, as = asymmetric, s = symmetric.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar vibrations. The Raman spectrum of tetraethylammonium dihydrogenmonophosphate bis phosphoric acid was recorded in the 50–4050 cm⁻¹ range. rsc.org

The symmetric stretching vibration of the phosphate group is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. In the studied complex, the Raman bands confirm the presence of both H₂PO₄⁻ and H₃PO₄ units, connected through a network of hydrogen bonds. rsc.org The vibrations of the tetraethylammonium cation are also observable, primarily in the C-H stretching and deformation regions.

Key Raman shifts for the tetraethylammonium dihydrogenmonophosphate bis phosphoric acid complex are summarized in the following table.

Interactive Data Table: Raman Spectroscopy Data

Frequency (cm⁻¹) Assignment
3000 - 2800 ν(C-H) of ethyl groups
1450 δ(CH₂) and δ(CH₃)
1088 νₐₛ(PO₂)
917 νₛ(P-(OH)₂)
785 ν(C-N)
375 δ(PO₂)

Note: The data is derived from a study on tetraethylammonium dihydrogenmonophosphate bis phosphoric acid. rsc.org ν = stretching, δ = bending, as = asymmetric, s = symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For dihydrogen phosphate;tetraethylazanium, ¹H, ³¹P, and diffusion NMR studies provide valuable information on the structure, ion-ion interactions, and aggregation in solution.

Proton NMR studies focus on the hydrogen atoms within the tetraethylammonium cation and the dihydrogen phosphate anion. The chemical shifts of these protons are sensitive to their electronic environment.

For the tetraethylammonium cation, [(CH₃CH₂)₄N]⁺, two distinct signals are expected in the ¹H NMR spectrum: a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons. The coupling between the adjacent methyl and methylene groups leads to this characteristic splitting pattern. In various salts, the methylene protons typically resonate around 3.2 ppm, while the methyl protons appear further upfield at approximately 1.2-1.3 ppm. For instance, in tetraethylammonium iodide in D₂O, the CH₂ quartet is observed at 3.273 ppm and the CH₃ triplet at 1.271 ppm. chemicalbook.com Similarly, for tetraethylammonium tetrafluoroborate (B81430) in DMSO-d₆, the CH₂ quartet is at 3.198 ppm and the CH₃ triplet at 1.158 ppm. chemicalbook.com

The protons of the dihydrogen phosphate anion (H₂PO₄⁻) are expected to give a single, often broad, signal due to chemical exchange with the solvent and potential hydrogen bonding interactions. The chemical shift of this proton is highly dependent on factors such as solvent, concentration, and temperature. chemicalbook.com

¹H NMR titration experiments are instrumental in studying the binding of dihydrogen phosphate anions to various synthetic receptors. In these experiments, incremental amounts of a dihydrogen phosphate salt, often as a tetraalkylammonium salt to ensure solubility in organic solvents, are added to a solution of the receptor molecule. rsc.orgresearchgate.net Changes in the chemical shifts of the receptor's protons upon addition of the anion provide information on the binding affinity and stoichiometry of the interaction. rsc.org For example, significant downfield shifts of amide or other hydrogen-bond donating protons on the receptor are often observed, indicating their involvement in hydrogen bonding with the phosphate anion. researchgate.net

Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly effective technique for studying phosphorus-containing compounds. researchgate.net The chemical shift of the phosphorus nucleus in the dihydrogen phosphate anion is sensitive to its local environment, including pH, solvent, and ion pairing.

The ³¹P NMR spectrum of dihydrogen phosphate typically shows a single resonance. The chemical shift is referenced to an external standard, usually 85% phosphoric acid (H₃PO₄). researchgate.net The chemical shift for dihydrogen phosphate can vary, but it generally appears in a characteristic region of the ³¹P NMR spectrum. For example, ammonium dihydrogen phosphate in D₂O shows a signal in its ³¹P NMR spectrum. chemicalbook.com The chemical shift is influenced by the degree of protonation; for instance, the signals for end and middle phosphate groups in polyphosphates show different chemical shifts. rsc.org

In studies involving the binding of dihydrogen phosphate to host molecules, ³¹P NMR can be used to monitor the changes in the phosphorus environment upon complexation. A shift in the ³¹P resonance can indicate a change in the electronic environment of the phosphorus nucleus due to interactions with the host.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govacs.org This method is particularly useful for studying supramolecular assemblies and ion pairing in solution. researchgate.netnih.gov

For an ionic compound like this compound, DOSY can be used to measure the self-diffusion coefficients of the tetraethylammonium cation and the dihydrogen phosphate anion independently. In an ideal, fully dissociated solution, the cation and anion would diffuse independently. However, the formation of ion pairs or larger aggregates in solution would lead to a similar diffusion coefficient for both the cation and the anion, reflecting the size of the aggregate. researchgate.net

The technique is widely applied to ionic liquids, many of which contain tetraalkylammonium cations. rsc.org By measuring the diffusion coefficients at different concentrations, information about the extent of ion pairing and the formation of larger clusters can be obtained. rsc.orgnih.gov This provides insight into the supramolecular structure of the salt in a given solvent, which is crucial for understanding its properties and reactivity.

Analysis of Solvent Effects on NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts of nuclei are sensitive to their local electronic environment, which can be influenced by the surrounding solvent molecules. While specific NMR data on the solvent effects for tetraethylammonium dihydrogen phosphate is not extensively documented in the reviewed literature, the behavior of the constituent ions, tetraethylammonium (TEA) and dihydrogen phosphate, can be inferred from studies on related compounds. unn.edu.ng

The 1H NMR spectrum of the tetraethylammonium cation typically exhibits a quartet and a triplet, corresponding to the methylene (-CH2-) and methyl (-CH3) protons, respectively. The chemical shifts of these protons are influenced by the solvent's polarity and its ability to form hydrogen bonds. unn.edu.ng For instance, in a highly polar solvent like deuterium (B1214612) oxide (D2O), the methylene protons of the TEA cation in tetraethylammonium iodide appear at approximately 3.273 ppm, while the methyl protons are observed at around 1.271 ppm. chemicalbook.com In a polar aprotic solvent like DMSO-d6, the methylene protons of the TEA cation in tetraethylammonium tetrafluoroborate are shifted to approximately 3.198 ppm, and the methyl protons to 1.158 ppm. chemicalbook.com These variations highlight the sensitivity of the proton chemical shifts to the solvent environment.

The dihydrogen phosphate anion (H2PO4-) also exhibits solvent-dependent NMR characteristics. The phosphorus-31 (31P) NMR chemical shift and the proton chemical shifts of the hydroxyl groups are particularly sensitive to the solvent's polarity, pH, and its capacity for hydrogen bonding.

Changes in solvent can lead to significant shifts in the observed frequencies, providing information about solute-solvent interactions. unn.edu.ng A change from a less polar solvent to a more polar one can cause notable downfield shifts for protons involved in hydrogen bonding. unn.edu.ng

Table 1: Representative 1H NMR Chemical Shifts of the Tetraethylammonium Cation in Different Solvents

CationSolventMethylene (-CH2-) Chemical Shift (ppm)Methyl (-CH3-) Chemical Shift (ppm)Source
TetraethylammoniumDeuterium Oxide (D2O)~3.273~1.271 chemicalbook.com
TetraethylammoniumDMSO-d6~3.198~1.158 chemicalbook.com

Note: The data presented is for the tetraethylammonium cation in different salt forms and provides an approximation of the expected chemical shifts for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.

The tetraethylammonium cation itself does not possess chromophores that absorb significantly in the near-UV or visible range. Aliphatic quaternary ammonium compounds generally exhibit absorbance at lower wavelengths, typically below 210 nm. researchgate.net Similarly, the dihydrogen phosphate anion does not have significant absorption in the 200-800 nm range. researchgate.net

Therefore, an aqueous solution of this compound is expected to be transparent in the UV-Vis region, with any notable absorption occurring at wavelengths shorter than 200 nm. The primary utility of UV-Vis spectroscopy in the context of this compound is often for monitoring other substances in a solution where tetraethylammonium dihydrogen phosphate is used as a supporting electrolyte or buffer. spectrumchemical.comthermofisher.com For instance, it is used in High-Performance Liquid Chromatography (HPLC) applications where the UV detector is set to a wavelength where the analyte of interest absorbs, but the mobile phase containing tetraethylammonium dihydrogen phosphate does not. spectrumchemical.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. A molecule that can be excited to a higher electronic state and then returns to its ground state by emitting a photon is considered fluorescent.

Neither the tetraethylammonium cation nor the dihydrogen phosphate anion are intrinsically fluorescent. However, the dihydrogen phosphate anion can participate in fluorescence quenching or enhancement when in the presence of a suitable fluorophore. For example, studies have shown that the dihydrogen phosphate anion, in the form of its tetra-n-butylammonium salt, can cause a significant enhancement of the fluorescence output of certain sensor molecules in dimethyl sulfoxide (B87167) (DMSO). wiley-vch.de This effect is often based on the anion's ability to interact with the sensor molecule through hydrogen bonding or other non-covalent interactions, leading to a change in the sensor's electronic structure and, consequently, its fluorescence properties. wiley-vch.de

While there is no direct evidence of this compound itself being fluorescent, its components can influence the fluorescence of other molecules in a given system.

Mass Spectrometry (e.g., Electrospray Mass Spectrometry)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of ionic and thermally labile compounds, making it ideal for studying this compound. nih.gov

In positive ion mode ESI-MS, the tetraethylammonium cation is expected to be observed as a prominent peak at an m/z corresponding to its molecular mass, which is approximately 130.16 Da. nih.gov The fragmentation of the tetraethylammonium cation under collision-induced dissociation (CID) would likely involve the loss of ethyl groups.

In negative ion mode ESI-MS, the dihydrogen phosphate anion (H2PO4-) would be detected at an m/z of approximately 96.99 Da. Further fragmentation of the dihydrogen phosphate anion is also possible. colby.edu

ESI-MS can be a powerful tool for the unambiguous identification of quaternary ammonium cations. nih.gov The formation of specific ion clusters, for example with trifluoroacetic acid in negative ion mode, can provide characteristic signatures for these cations. nih.gov The high selectivity of ESI-MS also allows for the detection of different phosphate species without the need for prior separation techniques. colby.edu

Table 2: Expected Mass Spectrometry Data for this compound

IonIonization ModeExpected m/zPotential Fragmentation ProductsSource
Tetraethylazanium (C8H20N+)Positive ESI~130.16Ions from loss of ethyl groups nih.gov
Dihydrogen Phosphate (H2PO4-)Negative ESI~96.99[PO3]- (m/z ~79) colby.edu

Supramolecular Chemistry and Intermolecular Interactions in Solution

Anion Recognition and Binding Studies

The selective binding of the dihydrogen phosphate (B84403) anion is a significant goal in supramolecular chemistry. This involves the design of synthetic receptors that can distinguish H₂PO₄⁻ from other anions, which is challenging due to the high hydration energy of phosphate anions.

A variety of synthetic receptors have been developed to selectively bind the dihydrogen phosphate anion, employing different structural frameworks and interaction motifs.

Benzimidazolium-based Receptors: These receptors utilize the hydrogen-bonding capabilities of the benzimidazolium moiety. In the crystal structure of 6-nitro-benzimidazolium dihydrogen phosphate, the components are connected through extensive O-H⋯O and N-H⋯O hydrogen-bonding interactions, forming a sheet-like structure. nih.gov The crystal packing is further consolidated by π-π stacking interactions between adjacent aromatic systems. nih.gov More complex systems involve functionalizing other receptor frameworks, such as ruthenium complexes, with benzimidazole (B57391) groups. rsc.org

Ruthenium Diimine Complexes: Emissive ruthenium diimine complexes have been engineered as sensors for dihydrogen phosphate. For example, complexes like Ru(bpy)₂(bbiab)₂, where 'bbiab' is a bipyridine ligand functionalized with two amidobenzimidazole groups, exhibit changes in their photophysical properties upon anion binding. rsc.org These receptors possess both amide and imidazole (B134444) groups that can act as hydrogen-bond donors and acceptors, allowing for complex interactions with H₂PO₄⁻. rsc.org The binding behavior of these complexes is highly dependent on the solvent, indicating a delicate balance of multiple equilibria. rsc.org

Urea (B33335)/Thiourea (B124793) Receptors: Receptors incorporating urea or thiourea groups are widely used for anion recognition due to the strong hydrogen bonds formed by their N-H protons. Bipyridyl bisurea-based receptors have demonstrated high selectivity for dihydrogen phosphate. rsc.org Similarly, receptors with three thiourea arms have been shown to strongly and selectively bind H₂PO₄⁻, even in aqueous dimethyl sulfoxide (B87167) (DMSO) mixtures. ubc.ca Triptycene-based receptors bearing urea groups also exhibit high affinity and selectivity for dihydrogen phosphate. nih.gov

Calix nih.govpyrroles: While the majority of research has focused on calix nih.govpyrroles, the larger calix nih.govpyrrole (B145914) macrocycles are also of interest for anion recognition. The synthesis of calix nih.govpyrroles can be achieved through the reaction of pyrrole and acetone (B3395972) catalyzed by Bi(NO₃)₃, with the reaction outcome being sensitive to acid concentration. mdpi.com Although detailed binding studies with dihydrogen phosphate are more extensively reported for their smaller calix nih.govpyrrole analogues, the larger cavity of calix nih.govpyrroles presents potential for recognizing larger guests or anion clusters. Calix nih.govpyrrole-based molecular capsules have been shown to bind dihydrogen phosphate in a 1:1 complex. nih.govacs.org

The interaction between synthetic receptors and dihydrogen phosphate can result in the formation of complexes with various stoichiometries, which are often determined using techniques like NMR titration.

Commonly, a 1:1 binding model is observed, where one receptor molecule binds to one dihydrogen phosphate anion. nih.govacs.orgresearchgate.net However, other associations are frequently reported. For instance, a molecular capsule composed of two calix nih.govpyrroles connected by ethylene (B1197577) diamide (B1670390) linkers was found to form a 1:1 complex with dihydrogen phosphate. nih.govacs.org In contrast, the same receptor could bind two fluoride (B91410) anions. nih.gov The presence of different cations, such as tetraethylammonium (B1195904) (TEA⁺) versus tetrabutylammonium (B224687) (TBA⁺), can influence the binding stoichiometry for other anions like chloride and bromide. acs.org

Higher-order assemblies are particularly prevalent in systems where the anion itself can oligomerize. Cyanostar macrocycles, which can form stacked structures, co-assemble with dihydrogen phosphate oligomers, leading to complex stoichiometries such as 2:2, 3:2, 3:3, and 4:3 (cyanostar:phosphate). nih.gov In one remarkable case, a tripodal amine host was found to be encapsulated by a cyclic octamer of dihydrogen phosphate anions, (H₂PO₄⁻)₈, demonstrating a 1:8 stoichiometry. researchgate.net Similarly, cyclic pseudopeptides have been shown to sandwich a dihydrogen phosphate tetramer, resulting in a 2:4 complex. mdpi.com

Table 1: Examples of Binding Stoichiometries for Dihydrogen Phosphate Complexes

Receptor TypeObserved Stoichiometry (Receptor:H₂PO₄⁻)Reference
Calix nih.govpyrrole-based molecular capsule1:1 nih.govacs.org
Cyanostar Macrocycles2:2, 3:2, 3:3, 4:3 nih.gov
Cyclic Pseudopeptide2:4 (stabilizing a DHP tetramer) mdpi.com
Tripodal Amine1:8 (encapsulated by a DHP octamer) researchgate.net

A key characteristic of a successful anion receptor is its selectivity for the target anion over other competing species commonly found in solution.

Many synthetic receptors exhibit a pronounced selectivity for dihydrogen phosphate over other anions such as halides (Cl⁻, Br⁻), acetate (B1210297) (AcO⁻), and sulfate (B86663) (SO₄²⁻). ubc.canih.govnih.gov For example, a three-armed thiourea host strongly and selectively binds H₂PO₄⁻ over chloride and acetate, even in highly aqueous solvent mixtures. ubc.ca Acylhydrazone-based receptors also show high selectivity for H₂PO₄⁻. researchgate.netacs.org The selectivity can often be visualized through chromogenic or fluorogenic responses; novel fluororeceptors based on tetraamide scaffolds show significant quenching of fluorescence specifically upon the addition of H₂PO₄⁻. researchgate.net

The selectivity mechanism can be subtle. In one case involving a calix nih.govpyrrole-based capsule, the receptor showed high selectivity for dihydrogen phosphate when less than one equivalent of a mixed anion solution (fluoride and dihydrogen phosphate) was present. nih.gov However, when more than two equivalents were added, the receptor preferentially bound fluoride in a 1:2 complex. nih.gov This demonstrates that selectivity can be dependent on the relative concentrations of the competing anions.

Table 2: Anion Selectivity of Various Receptors for Dihydrogen Phosphate

Receptor TypeSelective for H₂PO₄⁻ overReference
Three-armed Thiourea HostChloride, Acetate ubc.ca
Bipyridyl BisureaHalides, select oxoanions rsc.org
Acylhydrazone-based ReceptorsFluoride, Acetate, Hydroxide (B78521) (differentiated by color response) acs.org
Tetraamide-based FluororeceptorsOther anions (unspecified, showing little to no fluorescence change) researchgate.net
Triptycene-based Urea ReceptorAcetate, Benzoate, Chloride nih.gov

The binding of dihydrogen phosphate by synthetic receptors is governed by a combination of non-covalent interactions.

Hydrogen-Bonding Interaction: This is the most dominant recognition mechanism. The tetrahedral geometry and the presence of both P-OH donor groups and P=O acceptor groups on the H₂PO₄⁻ anion allow for the formation of multiple hydrogen bonds with complementary receptor sites. ubc.canih.gov Receptors are often designed with multiple N-H or O-H groups (from ureas, amides, imidazoles) to match the hydrogen bond accepting sites on the phosphate. ubc.canih.gov Uniquely, the dihydrogen phosphate anion can also act as a hydrogen-bond donor through its P-OH groups. acs.orgresearchgate.net This property can be exploited to achieve high selectivity, for instance, by incorporating hydrogen bond accepting moieties like pyridyl or aromatic nitrogen atoms into the receptor design. nih.govacs.orgresearchgate.net

Deprotonation: In some cases, particularly with highly basic anions like fluoride or acetate, the interaction with an N-H containing receptor can lead to the deprotonation of the receptor rather than simple hydrogen bonding. acs.org This results in a distinct colorimetric or spectroscopic response, allowing for differentiation between a hydrogen-bonding event with H₂PO₄⁻ and a deprotonation event with other anions. acs.org

Charge Transfer and Photoinduced Electron Transfer (PET): Receptors containing fluorophores can signal binding events through changes in their emission properties. Highly selective and significant quenching of fluorescence upon binding H₂PO₄⁻ has been observed in receptors bearing quinolyl moieties. researchgate.net This quenching can be attributed to mechanisms like photoinduced electron transfer, where the bound anion alters the electronic properties of the fluorophore, providing a clear signal for the recognition event.

Solution-Phase Oligomerization and Self-Assembly of Dihydrogen Phosphate Anions

A remarkable feature of the dihydrogen phosphate anion is its ability to self-assemble into oligomeric structures in solution, a phenomenon that appears to defy simple electrostatic principles.

Despite the electrostatic repulsion between negatively charged anions, dihydrogen phosphate ions have been observed to form dimers, trimers, tetramers, and even larger oligomers in solution and in the solid state. nih.gov This "anti-electrostatic" association is driven by strong and directional hydrogen bonds between the P-OH donor of one anion and the P=O acceptor of another. nih.gov

This oligomerization has been shown to be a dominant factor in its recognition by certain receptors. For instance, the binding of phosphate by cyanostar macrocycles is driven by the formation of phosphate dimers and trimers, which then co-assemble with stacks of the receptor. nih.gov The oligomerization of phosphate was found to be preferred over ion pairing with the accompanying cations and inhibits the disassembly of the complexes upon dilution. nih.gov Crystal structures have provided definitive evidence for these assemblies, revealing dihydrogen phosphate trimers threaded through a tetrameric stack of cyanostars and cyclic octamers of dihydrogen phosphate surrounding a tripodal amine template. nih.govresearchgate.net These findings highlight that the supramolecular chemistry of dihydrogen phosphate is not limited to its interaction with a single receptor but also involves its own intricate self-assembly behavior.

Application of Isodesmic Oligomerization Models

The spontaneous self-association of dihydrogen phosphate anions into oligomeric chains in solution can be effectively described using an isodesmic oligomerization model. chemrxiv.org This model assumes that the stepwise association constant for adding a monomer to a growing oligomer chain is independent of the length of that chain. In essence, the energy of interaction between two dihydrogen phosphate units is considered constant, regardless of whether they are forming a dimer or adding to a much larger assembly.

This anti-electrostatic hydrogen bonding (AEHB), where anions associate despite their like charges, is a known phenomenon in the solid state for various oxoanions, but its characterization in solution is more recent. chemrxiv.org For instance, in a study using tetrabutylammonium dihydrogen phosphate in dimethyl sulfoxide (DMSO), a solvent known to support such interactions, the formation of these oligomers was systematically investigated. chemrxiv.orgnih.gov The association process can be represented by the following equilibrium:

H₂PO₄⁻ + (H₂PO₄⁻)ₙ ⇌ (H₂PO₄⁻)ₙ₊₁

The isodesmic model provides a single association constant, Kᵢ, for each step of this process. By fitting experimental data, such as changes in diffusion coefficients with concentration, to the model, a quantitative measure of the propensity for oligomerization can be obtained. In one such study, the isodesmic oligomerization of dihydrogen phosphate in DMSO-d₆ (with 0.5% added water) was characterized by an association constant Kᵢ of 120 ± 32 M⁻¹. chemrxiv.orgnih.gov This surprisingly strong association in a polar solvent highlights the significance of hydrogen bonding in overcoming electrostatic repulsion to form these supramolecular structures. chemrxiv.org

The table below summarizes the parameters derived from fitting an isodesmic oligomerization model to experimental diffusion data for a dihydrogen phosphate salt in solution.

Table 1: Isodesmic Oligomerization Model Parameters for Dihydrogen Phosphate in DMSO-d₆

Parameter Value Description
Kᵢ (M⁻¹) 120 ± 32 The isodesmic association constant for oligomer formation. chemrxiv.orgnih.gov

Influence of Oligomerization on Anion Diffusion Coefficients

The formation of oligomeric species has a direct and measurable impact on the diffusion coefficient of the dihydrogen phosphate anion. The diffusion coefficient (D) is inversely related to the size of the diffusing particle; as particles become larger, they diffuse more slowly through the solution. Consequently, monitoring the diffusion coefficient of H₂PO₄⁻ as a function of its concentration provides a powerful tool for observing and quantifying self-association. chemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically diffusion-ordered spectroscopy (DOSY), is the primary technique used to measure these diffusion coefficients. chemrxiv.org As the concentration of tetra-alkylammonium dihydrogen phosphate in a solvent like DMSO-d₆ is increased, a significant decrease in the diffusion coefficient of the dihydrogen phosphate anion is observed. nih.gov This cannot be attributed to simple changes in viscosity or ion pairing, as the diffusion coefficient of the cation (in this case, tetrabutylammonium) remains relatively constant over the same concentration range. chemrxiv.org

For example, as the concentration of tetrabutylammonium dihydrogen phosphate was increased from 2 mM to 300 mM, the diffusion coefficient for the dihydrogen phosphate anion decreased by approximately 50%. nih.gov This substantial change suggests a significant increase in the effective size of the anion. Given that the diffusion coefficient varies approximately with the inverse cube root of the molecular volume, a 50% decrease in diffusion corresponds to an eight-fold increase in the effective volume of the diffusing species. nih.gov This provides strong evidence for the formation of the proposed anti-electrostatic hydrogen-bonded oligomers in solution. nih.gov

The data below illustrates the concentration-dependent change in the diffusion coefficient for the dihydrogen phosphate anion.

Table 2: Concentration Dependence of Dihydrogen Phosphate Diffusion Coefficient in DMSO-d₆

Concentration (mM) Anion Diffusion Coefficient (D) Change Implied Increase in Effective Volume

Solvent Effects on Anion Binding and Complexation Equilibria in Solution

The solvent environment plays a critical role in mediating the intermolecular forces that govern anion binding and complexation. The strength of these interactions, including the hydrogen bonding responsible for the oligomerization of dihydrogen phosphate, is highly dependent on the properties of the surrounding solvent molecules. Solvents can influence complexation equilibria through their ability to solvate the interacting species, thereby competing with the host-guest or self-association interactions. nih.gov

While direct studies on tetraethylazanium dihydrogen phosphate are limited, the principles derived from related systems are applicable. The oligomerization of dihydrogen phosphate is expected to be more pronounced in non-competitive, polar aprotic solvents like DMSO or acetonitrile (B52724), which are less capable of forming strong hydrogen bonds with the anion compared to protic solvents like water. chemrxiv.org In protic solvents, the solvent molecules can effectively compete for the hydrogen bonding sites on the dihydrogen phosphate anion, thus disrupting self-association.

The effect of the solvent is also evident when comparing oligomer formation in different non-aqueous environments. For example, in chloroform (B151607) (CDCl₃), a non-competitive solvent, the formation of dihydrogen phosphate oligomers is also observed. nih.gov However, the presence of tight ion pairing between the cation and the anion in less polar solvents can disrupt the formation of very large oligomers, a factor that is less significant in more polar solvents like DMSO. nih.gov The ability of a solvent to stabilize or destabilize the charged species and the transition state of complexation ultimately dictates the position of the equilibrium and the stability of the resulting supramolecular assembly. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, geometry, and reactivity of ionic systems like tetraethylazanium dihydrogen phosphate (B84403).

DFT calculations are widely used to predict the equilibrium geometry of the tetraethylazanium cation and the dihydrogen phosphate anion, as well as the structure of the ion pair. These calculations optimize the molecular structure to find the lowest energy conformation, known as the energetic minimum. For instance, studies on similar organic phosphate salts use DFT methods, such as the B3LYP functional with the 6-311++G** basis set, to determine optimized structural parameters. researchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the ions.

Quantum chemical calculations also serve to confirm that a experimentally determined or proposed structure corresponds to a stable energetic minimum on the potential energy surface. rsc.org The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is crucial. In the case of tetraethylazanium dihydrogen phosphate, C-H···O hydrogen bonds between the ethyl groups of the cation and the oxygen atoms of the anion are significant contributors to the stability of the crystal structure. researchgate.net

ParameterDescriptionTypical Computational Approach
Optimized GeometryCalculation of the lowest-energy three-dimensional arrangement of atoms.DFT (e.g., B3LYP/6-311++G**)
Interaction EnergyThe energy difference between the ion pair and the individual, non-interacting ions.DFT with dispersion correction (e.g., wB97X-D)
Vibrational FrequenciesPrediction of infrared and Raman spectra to support experimental characterization.Frequency calculations following geometry optimization.
Intermolecular BondsAnalysis of non-covalent interactions like C-H···O hydrogen bonds.Natural Bond Orbital (NBO), Atoms in Molecules (AIM), Reduced Density Gradient (RDG) analysis. researchgate.net

DFT calculations are instrumental in understanding the specific ways the tetraethylazanium cation interacts with the dihydrogen phosphate anion. mdpi.com Computational models can explore various possible binding modes, such as different orientations of the anion relative to the cation, to determine the most energetically favorable arrangement. researchgate.net These studies often focus on the hydrogen bonds that stabilize the ion pair.

Furthermore, these calculations can model the transition states between different conformations. A transition state represents the highest energy point along the reaction coordinate connecting two stable minima. By calculating the energy of these transition states, researchers can determine the energy barriers for conformational changes, providing insight into the dynamic flexibility of the ion pair.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For tetraethylazanium dihydrogen phosphate, MD simulations provide a detailed picture of its behavior in the condensed phase, such as in solution or as a molten salt.

In these simulations, the forces between atoms are calculated using a force field (e.g., CHARMM, ReaxFF), and Newton's equations of motion are integrated to predict the trajectory of each atom. mdpi.comresearchgate.net This allows for the investigation of dynamic processes and the calculation of macroscopic properties from microscopic behavior. MD simulations of ammonium (B1175870) dihydrogen phosphate in aqueous solutions, for example, have been used to study configuration energy and radial distribution functions, which reveal information about the local structure and hydrogen bonding network. ustc.edu.cn These simulations can track changes in the number of hydrogen bonds as a function of temperature and concentration. ustc.edu.cn

Applications of Polarizable Continuum Models

Polarizable Continuum Models (PCMs) are an efficient way to incorporate the effects of a solvent in quantum chemical calculations without the high computational cost of explicitly simulating individual solvent molecules. researchgate.netresearchgate.net In this approach, the solute (tetraethylazanium dihydrogen phosphate) is placed within a cavity in a continuous dielectric medium that represents the bulk solvent. youtube.com

The solute's electric field polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. youtube.com This reaction field is incorporated into the solute's Hamiltonian, allowing for the calculation of properties such as energies and spectra in a simulated solvent environment. PCM is a widely used method due to its versatility and efficiency. researchgate.net Advanced applications of PCM can also be coupled with time-dependent DFT (TDDFT) to model the dynamic response of the solvent to a change in the solute's electronic state, which is crucial for studying spectroscopic processes in solution. nih.gov

Semiempirical Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Hybrid QM/MM methods offer a balance between accuracy and computational cost for studying large molecular systems. In this approach, a small, chemically important part of the system is treated with a high-level quantum mechanics (QM) method, while the rest of the environment is described by a less computationally demanding molecular mechanics (MM) force field. nih.gov

For tetraethylazanium dihydrogen phosphate in solution, a QM/MM simulation might define the ion pair as the QM region and the surrounding water molecules as the MM region. mdpi.com This allows for an accurate description of the electronic structure and interactions within the ion pair, including polarization and charge transfer effects, while efficiently modeling the bulk solvent environment. The interaction between the QM and MM regions is typically handled through an electrostatic embedding scheme where the MM point charges are included in the QM Hamiltonian. nih.gov

Modeling of Ionic Liquid Behavior (e.g., Group Contribution Equation of State)

When considered as an ionic liquid, the bulk thermodynamic properties of tetraethylazanium dihydrogen phosphate can be predicted using semi-empirical methods like the Group Contribution Equation of State. nih.gov These models are based on the principle that a substance's properties are determined by the sum of the contributions of its individual functional groups. segovia-hernandez.com

To apply this method, the tetraethylazanium cation and the dihydrogen phosphate anion are deconstructed into their constituent chemical groups (e.g., -CH₃, -CH₂-, N⁺(alkyl)₄, H₂PO₄⁻). nih.govsemanticscholar.org Each group is assigned a pre-determined, empirically derived value for its contribution to a specific property, such as melting point, density, or viscosity. nih.gov By summing the contributions of all groups present in the ionic liquid, one can estimate its macroscopic properties. This approach is particularly valuable for designing and screening ionic liquids with desired characteristics for specific applications. semanticscholar.org

Illustrative Example of Group Contribution Method for a Property (e.g., Molar Volume)
IonFunctional GroupFrequency (n)Group Contribution (C)Total Contribution (n × C)
Tetraethylazanium (Cation)-CH₃4C₁4 × C₁
-CH₂-4C₂4 × C₂
N⁺1C₃1 × C₃
Dihydrogen Phosphate (Anion)H₂PO₄⁻1C₄1 × C₄
Estimated Total PropertyΣ (n × C)

The Chemical Profile and Applications of Tetraethylammonium (B1195904) Dihydrogen Phosphate

Tetraethylammonium dihydrogen phosphate, a quaternary ammonium salt, holds potential in various specialized chemical processes. This article explores its applications within chemical systems, focusing on its roles in catalysis, separation science, and synthetic organic chemistry, based on established principles and findings from related compounds.

Applications in Chemical Systems

Chromatographic Applications

The chemical compound dihydrogen phosphate;tetraethylazanium, also known as tetraethylammonium dihydrogen phosphate, serves specialized roles within analytical chemistry, particularly in the domain of high-performance liquid chromatography (HPLC). Its utility stems from the combined properties of the tetraethylammonium cation and the dihydrogen phosphate anion, which allow it to function as both an ion-associating reagent and a buffering agent. These functions are critical for the effective separation of specific types of chemical compounds.

Use as Ion-Associating Reagents in High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, while the mobile phase is polar. This setup is highly effective for separating nonpolar compounds. However, ionic or highly polar analytes have little affinity for the nonpolar stationary phase and will elute quickly with the mobile phase, resulting in poor retention and separation. To overcome this challenge, ion-pairing reagents are introduced into the mobile phase.

This compound serves as a cationic ion-pairing reagent. The tetraethylammonium cation ((C₂H₅)₄N⁺) possesses a hydrophobic ethyl exterior and a positive charge. When introduced into the mobile phase, these cations can associate with the nonpolar stationary phase, effectively creating a dynamic ion-exchange surface.

Alternatively, the tetraethylammonium cation can form an ion pair with an anionic analyte in the mobile phase. km3.com.twtcichemicals.com This association results in the formation of a neutral, more hydrophobic complex. researchgate.net The increased hydrophobicity of the ion-pair leads to a greater affinity for the nonpolar stationary phase, thereby increasing the analyte's retention time and allowing for separation from other components in the mixture. km3.com.twresearchgate.net This technique is particularly useful for the analysis of acidic compounds, which are anionic at neutral or basic pH. km3.com.twtcichemicals.com The general principle of using quaternary ammonium salts, such as tetraethylammonium salts, as mobile phase additives is a well-established technique to facilitate the separation of ionic and highly polar substances on reversed-phase HPLC columns. spectrumchemical.com

The concentration of the ion-pairing reagent is a critical parameter that must be optimized for a given separation. A higher concentration can lead to increased retention but may also cause issues such as decreased sensitivity in mass spectrometry detection due to ion suppression.

Function as Buffering Reagents in HPLC Mobile Phases

The retention and selectivity of ionizable compounds in HPLC are highly dependent on the pH of the mobile phase. Therefore, maintaining a constant pH is crucial for reproducible and robust separations. This is achieved by incorporating a buffer into the mobile phase. fujifilm.com

This compound can also function as a buffering reagent in HPLC mobile phases. This buffering capacity is conferred by the dihydrogen phosphate anion (H₂PO₄⁻), which is part of the phosphate buffer system. The phosphate buffer system has multiple pKa values, giving it a wide buffering range. hplc.eu Specifically, the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) has a pKa of approximately 7.2, making it an effective buffer in the pH range of 6.2 to 8.2. hplc.eu

The use of phosphate buffers is common in HPLC with UV detection due to their low UV absorbance at wavelengths below 220 nm. hplc.eu When preparing a mobile phase, a solution of tetraethylammonium dihydrogen phosphate in water or a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) can be used. calpaclab.comlabdepotinc.comspectrumchemical.com The pH of the resulting mobile phase can be adjusted, if necessary, by adding a small amount of a suitable acid, such as phosphoric acid, or a base like tetraethylammonium hydroxide (B78521). tcichemicals.comchromforum.org The ability to act as a pre-formulated buffer simplifies mobile phase preparation. tcichemicals.com

The table below summarizes the key functions of this compound in HPLC.

Component Function Mechanism of Action Primary Application
Tetraethylazanium (Tetraethylammonium Cation)Ion-Associating ReagentForms a neutral ion-pair with anionic analytes, increasing their hydrophobicity and retention on a reversed-phase column.Analysis of acidic and highly polar compounds.
Dihydrogen Phosphate (Anion)Buffering ReagentMaintains a stable pH in the mobile phase, ensuring reproducible retention times for ionizable analytes.Separations where the pH of the mobile phase is a critical parameter.

Application in Resolution of Biomolecules by Reverse-Phase Ion-Pairing HPLC

The separation of biomolecules, such as oligonucleotides and peptides, presents a significant challenge in HPLC. These molecules are often large, complex, and carry multiple charges, making their retention and resolution difficult with standard reversed-phase chromatography. nih.gov Ion-pairing reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for the analysis of such biomolecules. thermofisher.com

This compound is well-suited for this application. The negatively charged phosphate backbone of nucleic acids (oligonucleotides) and the acidic amino acid residues in peptides can form ion pairs with the tetraethylammonium cations in the mobile phase. nih.gov This interaction neutralizes the charges on the biomolecules and increases their hydrophobicity, leading to enhanced retention and improved separation on a reversed-phase column.

For instance, in the analysis of synthetic oligonucleotides, achieving high resolution to separate the target sequence from closely related impurities is critical. The use of an ion-pairing reagent like a tetraethylammonium salt in the mobile phase, often in combination with a buffer system like phosphate, allows for fine-tuning of the separation. nih.gov Similarly, the analysis of bisphosphonates, a class of drugs with ionic phosphate groups, is significantly improved by using anionic ion-pairing reagents like triethylamine (B128534) acetate (B1210297) (TEAA), which follows the same principle of neutralizing charge to enhance retention. thermofisher.com

The choice of the alkyl chain length of the quaternary ammonium salt can influence the separation. Longer alkyl chains, such as in tetrabutylammonium, generally provide greater hydrophobicity and thus stronger retention compared to the shorter ethyl chains of tetraethylammonium. chromforum.org The selection of the specific ion-pairing reagent and its concentration allows for the optimization of the chromatographic separation of complex biomolecule mixtures.

The table below presents examples of biomolecules that can be analyzed using IP-RP-HPLC with tetraalkylammonium phosphate reagents.

Biomolecule Class Analytical Challenge Role of Tetraethylammonium Dihydrogen Phosphate Outcome
OligonucleotidesHighly negatively charged due to phosphate backbone, leading to poor retention on RP columns.The tetraethylammonium cation pairs with the phosphate groups, neutralizing the charge and increasing hydrophobicity.Improved retention, resolution, and separation of sequences. nih.gov
PeptidesCan have a net charge depending on amino acid composition and pH, affecting retention.Forms ion pairs with acidic residues, modifying the overall charge and hydrophobicity.Enhanced separation of closely related peptides.
Nucleotides (e.g., GTP, GDP, GMP)Anionic nature due to phosphate groups.The cationic ion-pairing agent complexes with the nucleotides to enable separation on a C18 column. researchgate.netSuccessful resolution of different nucleotide species.

Future Research Directions

Development of Advanced Sensing Platforms for Dihydrogen Phosphate (B84403)

The detection of the dihydrogen phosphate (H₂PO₄⁻) anion is a critical objective in environmental and biological chemistry. tandfonline.com Future research will focus on creating highly selective and sensitive sensors. A primary challenge is differentiating H₂PO₄⁻ from its more basic counterparts, HPO₄²⁻ and PO₄³⁻, especially at biological pH. tandfonline.com The development of novel chemosensors, particularly those utilizing colorimetric and fluorescent recognition, offers a pathway to simple and effective detection without requiring complex instrumentation. tandfonline.com

Future work should aim at designing receptors with improved detection limits and simpler synthesis protocols. tandfonline.com Research has shown that fluororeceptors based on tetraamide bearing quinolyl moieties can achieve highly selective and nearly perfect fluorescence quenching in the presence of H₂PO₄⁻. nih.gov Further investigation into imidazolium (B1220033) and pyridinium-based derivatives could also yield promising results. tandfonline.comewha.ac.kr The development of systems like indicator displacement assays with metal complexes represents another frontier for detecting dihydrogen phosphate in aqueous media. tandfonline.com

Table 1: Examples of Chemosensor Platforms for Dihydrogen Phosphate Detection This table is generated based on research findings in the field and illustrates potential future research directions.

Sensor Type Signalling Unit Example Detection Method Key Research Goal
Fluorescent Triphenylamine, Quinolyl-derivatives tandfonline.comnih.gov Fluorescence Quenching/Emission Enhance selectivity over other anions, lower detection limits
Colorimetric Pyridinium-containing receptors tandfonline.com Visual Color Change Development for real-time, on-site analysis
Displacement Assay Dinuclear Copper Complexes tandfonline.com Indicator Displacement Application in purely aqueous environments at neutral pH
Imidazolium-based Anthracene derivatives ewha.ac.kr Fluorescence Change Improve binding affinity and quantum yield

Exploration of Novel Supramolecular Architectures with Tunable Anion Binding

The ability of the dihydrogen phosphate anion to form hydrogen bonds is central to its role in supramolecular chemistry. Future research is expected to explore the creation of complex, self-assembled architectures with cavities specifically designed for H₂PO₄⁻ binding. frontiersin.org The use of dynamic building blocks, such as dipyrrin (B1230570) complexes, allows for the construction of cages, helices, and polymers whose functions can be tuned by guest binding. frontiersin.org

A significant area of future study involves understanding and utilizing the facile oligomerization of dihydrogen phosphate, which can drive the formation of higher-order assemblies. rsc.org Research using cyanostar macrocycles has demonstrated that phosphate oligomers (dimers and trimers) can template the assembly of the macrocyclic hosts, a behavior not observed with other anions like bisulfate. rsc.orgnih.gov Future work will likely focus on designing new macrocyclic or cage-like hosts that can control the extent of phosphate oligomerization, leading to materials with novel structural and recognition properties. nih.gov The tetraethylammonium (B1195904) cation, while often considered a spectator ion, may play a crucial role in the solubility and crystal packing of these supramolecular systems, a factor that warrants deeper investigation.

Rational Design of New Ionic Liquid Formulations for Specific Applications

Ionic liquids (ILs) containing the dihydrogen phosphate anion are gaining attention for diverse applications. While much research has focused on the choline (B1196258) dihydrogen phosphate IL for its ability to stabilize proteins and DNA, the principles can be extended to formulations using the tetraethylammonium cation. rsc.orgnih.gov Future research should focus on the rational design of tetraethylammonium dihydrogen phosphate-based ILs for specific tasks.

Potential applications include its use as a solvent or co-solvent in biocatalysis, peptide chemistry, and as a component in advanced electrolytes. nih.govresearchgate.net For instance, ILs can serve as both the solvent and catalyst in certain organic reactions. researchgate.net A key research direction will be to characterize the physicochemical properties (e.g., viscosity, conductivity, thermal stability) of tetraethylammonium dihydrogen phosphate and its mixtures with other solvents or salts to tailor them for specific uses, such as in the pretreatment of biomass or as electrolytes in electrochemical devices. researchgate.net The interaction of these ILs with biomolecules is another critical area; understanding how they affect protein stability and enzyme activity could lead to new formulations for pharmaceutical applications. rsc.org

Table 2: Potential Applications and Target Properties for Designed Ionic Liquids This table is generated based on research findings in the field and illustrates potential future research directions.

Application Area Desired IL Property Cation/Anion Role Future Research Focus
Biocatalysis High enzyme stability, Substrate solubility Anion (H₂PO₄⁻) can buffer and interact with proteins; Cation influences viscosity. Optimizing water content and co-solvents to enhance enzyme activity.
Biomass Pretreatment High cellulose (B213188) dissolving power Both ions contribute to disrupting the lignocellulosic matrix. Investigating temperature and pressure effects on pretreatment efficiency.
Electrochemistry Wide electrochemical window, High conductivity researchgate.net Ions provide charge carriers. Synthesis of high-purity ILs and testing in battery or capacitor prototypes.
Organic Synthesis Catalyst and solvent capabilities rsc.org Anion can act as a proton donor/acceptor; Cation can tune solubility. Screening the IL for a wider range of organic transformations.

Deeper Understanding of Solution-Phase Oligomerization and its Control

Recent studies have revealed that dihydrogen phosphate has a strong tendency to oligomerize in solution, forming dimers and even trimers. rsc.orgnih.gov This self-association is a dominant factor in its solution-phase behavior and recognition properties. nih.gov A crucial future research direction is to gain a more fundamental understanding of this oligomerization process and develop methods to control it.

Research has shown that phosphate oligomerization can be preferred over ion-pairing with cations like tetrabutylammonium (B224687) and is critical for the stability of certain supramolecular complexes. rsc.orgnih.gov Future studies should employ advanced spectroscopic techniques (e.g., NMR) and computational modeling to elucidate the structure and thermodynamics of these phosphate oligomers in various solvents. nih.gov Investigating how different cations, including tetraethylammonium, influence the equilibrium between monomeric and oligomeric phosphate species will be key to controlling the self-assembly processes and designing receptors that can selectively bind either the monomer or a specific oligomer.

Expansion of Catalytic Applications in Organic Synthesis

Ammonium (B1175870) dihydrogen phosphate salts have shown promise as efficient and environmentally friendly catalysts for important organic transformations. rsc.orgresearchgate.net For example, related compounds have been used to catalyze the one-pot synthesis of pyranopyrazole derivatives and thiazolidine/oxazolidine derivatives, which are significant heterocyclic compounds with biological activities. rsc.orgresearchgate.net

Future research should systematically explore the catalytic activity of tetraethylammonium dihydrogen phosphate in a broader range of organic reactions. The compound's ability to act as a hydrogen-bond-acceptor catalyst makes it a candidate for reactions involving C-H bond activation. sigmaaldrich.com There is significant potential in developing new protocols for multicomponent reactions (MCRs), which are highly efficient and atom-economical. researchgate.net Research should focus on expanding the substrate scope for known catalyzed reactions and discovering new transformations where the dual functionality of the ionic salt—the acidic proton of the anion and the nature of the cation—can be harnessed to promote challenging chemical steps under mild conditions. rsc.org

Table of Compound Names

Common Name/Acronym Systematic Name
Tetraethylammonium dihydrogen phosphate dihydrogen phosphate;tetraethylazanium
Tetrabutylammonium dihydrogen phosphate dihydrogen phosphate;tetrabutylazanium
Choline dihydrogen phosphate 2-(hydroxyethyl)trimethylazanium;dihydrogen phosphate
Triethylammonium dihydrogen phosphate dihydrogen phosphate;triethylazanium
Bisulfate hydrogen sulfate (B86663)
Cyanostar A macrocyclic anion receptor
Thiazolidine Thiazolidine
Oxazolidine Oxazolidine

Q & A

How can structural characterization of tetraethylammonium dihydrogen phosphate be systematically performed to resolve ambiguities in crystallographic data?

Basic Research Question
Structural analysis requires X-ray diffraction (XRD) for unit cell parameters and neutron diffraction for hydrogen bonding networks. For tetraethylammonium salts, Raman spectroscopy can distinguish cation-anion interactions, while nuclear magnetic resonance (NMR) elucidates proton environments . Contrast with ammonium dihydrogen phosphate (ADP) studies, where hydrogen-bonded networks dominate dielectric properties .

What experimental designs are optimal for probing dielectric anomalies in dihydrogen phosphate salts under varying thermal and electric field conditions?

Advanced Research Question
Use temperature-dependent impedance spectroscopy (1 Hz–10 MHz) to detect phase transitions, as demonstrated in NH4_4(H2_2PO4_4) crystals . Apply AC fields to monitor permittivity hysteresis, noting discrepancies between theoretical models (e.g., Landau-Ginzburg theory) and experimental results. Calibrate using potassium dihydrogen phosphate (KDP) as a reference .

How can solubility and crystallization kinetics of dihydrogen phosphate salts be optimized for high-purity crystal growth?

Methodological Focus
Employ metastable zone width (MSZW) analysis with polythermal methods, adjusting impurities (e.g., Mg2+^{2+}) to inhibit parasitic nucleation . For tetraethylammonium systems, use solvent evaporation with acetone/water mixtures to control crystal habit. Compare with ADP crystallization, where sulfate impurities reduce yield by 12–18% .

What analytical challenges arise in studying dihydrogen phosphate’s solution behavior, particularly its self-association equilibria?

Advanced Research Question
Dihydrogen phosphate (H2_2PO4_4^-) forms oligomers in solution, complicating isothermal titration calorimetry (ITC) and NMR. Use 31{}^{31}P NMR with variable pH (2.0–7.4) to quantify oligomer populations. Reference competition studies in supramolecular anion-binding research, where phosphate oligomers compete with host-guest interactions .

How do dihydrogen phosphate salts influence the mechanical properties of composite materials, such as bio-based adhesives?

Applied Research Question
In enzymatic hydrolysate-ADP (EHADP) adhesives, ADP enhances crosslinking via phosphate-amine interactions. Characterize using dynamic mechanical analysis (DMA) and pyrolysis-GC/MS to track curing behavior. Compare with sodium dihydrogen phosphate, which shows 23% lower bond strength in wood composites .

What contradictions exist in reported synthesis methods for dihydrogen phosphate salts, and how can they be reconciled?

Data Contradiction Analysis
Industrial KDP synthesis via neutralization (H3_3PO4_4 + K2_2CO3_3) claims 95% purity, but academic routes using KCl + NH4_4H2_2PO4_4 report 99% yield with cellulose additives . Discrepancies arise from side reactions (e.g., NH4+_4^+ retention); mitigate via ion chromatography and FTIR monitoring of intermediate phases .

Which spectroscopic techniques are most reliable for quantifying trace impurities in dihydrogen phosphate reagents?

Methodological Focus
Inductively coupled plasma mass spectrometry (ICP-MS) detects metal ions (e.g., Fe3+^{3+}, Al3+^{3+}) at <1 ppb, critical for dielectric studies. For organic contaminants (e.g., tetraethylammonium degradation products), use HPLC-UV with C18 columns .

How do thermodynamic models account for anomalous thermal expansion in dihydrogen phosphate crystals?

Advanced Research Question
ADP exhibits negative thermal expansion along the c-axis above 148 K. Model using Grüneisen parameters and quasi-harmonic approximations, contrasting with KDP’s positive expansion. Discrepancies highlight proton tunneling effects, validated via inelastic neutron scattering .

What role do dihydrogen phosphate salts play in modulating enzymatic activity in microbial systems?

Basic Research Question
In Aspergillus melanin production, sodium dihydrogen phosphate (0.5–1.5% w/w) acts as a buffering co-substrate. Optimize via Box-Behnken design, noting phosphate’s dual role in pH stabilization and metabolic pathway activation (e.g., polyketide synthase) .

What safety protocols are essential for handling tetraethylammonium salts in electrochemical studies?

Methodological Focus
Tetraethylammonium hexafluorophosphate analogs require inert atmosphere storage (argon) to prevent hydrolysis. Use gloveboxes for synthesis, and monitor for PF6_6^- decomposition (via 19^{19}F NMR) to avoid HF release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.